![molecular formula C38H18Cl4F6N2O6S2 B14391887 3,3'-Disulfanediylbis{3'-chloro-5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitro-1,1'-biphenyl} CAS No. 88465-08-1](/img/structure/B14391887.png)
3,3'-Disulfanediylbis{3'-chloro-5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitro-1,1'-biphenyl}
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’-Disulfanediylbis{3’-chloro-5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitro-1,1’-biphenyl} is a complex organic compound characterized by the presence of multiple functional groups, including chloro, nitro, and trifluoromethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Disulfanediylbis{3’-chloro-5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitro-1,1’-biphenyl} typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of aryl halides with organoboron compounds under palladium catalysis . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3,3’-Disulfanediylbis{3’-chloro-5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitro-1,1’-biphenyl} can undergo various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines under appropriate conditions.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The chloro groups can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups can yield corresponding amines, while substitution of chloro groups can yield various substituted derivatives.
Applications De Recherche Scientifique
3,3’-Disulfanediylbis{3’-chloro-5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitro-1,1’-biphenyl} has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Used in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3,3’-Disulfanediylbis{3’-chloro-5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitro-1,1’-biphenyl} involves interactions with molecular targets such as enzymes and receptors. The compound’s functional groups can participate in various chemical interactions, influencing biological pathways and processes. The exact molecular targets and pathways depend on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3’-Disulfanediylbis(propan-1-ol): Another compound with disulfide linkages but different functional groups.
1-chloro-2-bromobenzene: A simpler aromatic compound with halogen substituents.
Uniqueness
3,3’-Disulfanediylbis{3’-chloro-5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitro-1,1’-biphenyl} is unique due to its combination of multiple functional groups, including chloro, nitro, and trifluoromethyl groups. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
88465-08-1 |
|---|---|
Formule moléculaire |
C38H18Cl4F6N2O6S2 |
Poids moléculaire |
918.5 g/mol |
Nom IUPAC |
1-(3-chlorophenyl)-3-[[3-(3-chlorophenyl)-5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl]disulfanyl]-5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzene |
InChI |
InChI=1S/C38H18Cl4F6N2O6S2/c39-23-5-1-3-19(11-23)27-15-25(55-31-9-7-21(13-29(31)41)37(43,44)45)17-33(35(27)49(51)52)57-58-34-18-26(56-32-10-8-22(14-30(32)42)38(46,47)48)16-28(36(34)50(53)54)20-4-2-6-24(40)12-20/h1-18H |
Clé InChI |
SCZIPULHAVEMHN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)Cl)C2=C(C(=CC(=C2)OC3=C(C=C(C=C3)C(F)(F)F)Cl)SSC4=CC(=CC(=C4[N+](=O)[O-])C5=CC(=CC=C5)Cl)OC6=C(C=C(C=C6)C(F)(F)F)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Methyl-N-[(4-methylbenzoyl)oxy]-N-phenylbenzamide](/img/structure/B14391806.png)
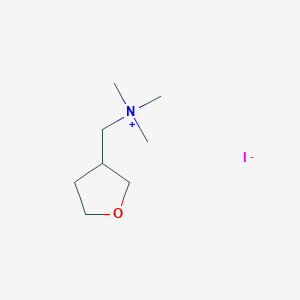
![S-[2-Methyl-1-(methylsulfanyl)prop-1-en-1-yl] benzenecarbothioate](/img/structure/B14391815.png)
![4-[(1-Benzothiophen-7-yl)oxy]-3-chloroaniline](/img/structure/B14391819.png)

![1-Methoxy-4-({[(4-methoxyphenyl)selanyl]methyl}tellanyl)benzene](/img/structure/B14391833.png)
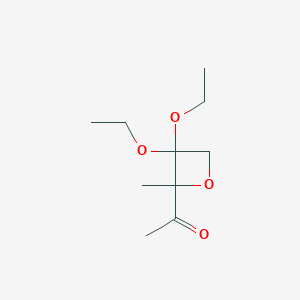
![5-[(2-Chlorophenyl)methylidene]-3-methylimidazolidine-2,4-dione](/img/structure/B14391839.png)
![3,3'-Dibromo-5,5'-dimethyl[1,1'-biphenyl]-2,2'-diol](/img/structure/B14391845.png)
![N,N-Dibutyl-6-[2-(pyridin-4-YL)ethenyl]naphthalen-2-amine](/img/structure/B14391851.png)
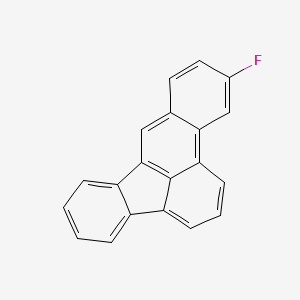
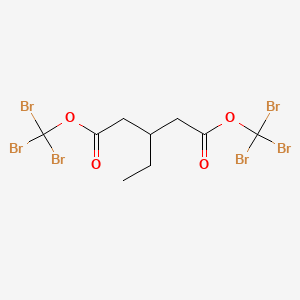
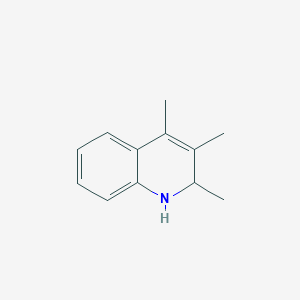
![[3-(4-Chlorophenyl)-1-(4-hydroxyphenyl)-1H-pyrazol-4-yl]acetic acid](/img/structure/B14391884.png)
